![molecular formula C6H6Cl2 B1221246 5,6-Dichloro-1,3-cyclohexadiene CAS No. 67535-56-2](/img/structure/B1221246.png)
5,6-Dichloro-1,3-cyclohexadiene
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Overview
Description
5,6-Dichloro-1,3-cyclohexadiene is an organochlorine compound and a cyclohexadiene.
Scientific Research Applications
Synthetic Organic Chemistry
5,6-Dichloro-1,3-cyclohexadiene serves as a versatile intermediate in synthetic organic chemistry. Its unique structure allows it to participate in several important reactions:
- Diels-Alder Reactions : This compound can act as a diene in Diels-Alder cycloaddition reactions, enabling the formation of complex cyclic structures. Such reactions are crucial for synthesizing various natural products and pharmaceuticals .
- Electrophilic Aromatic Substitution : The presence of chlorine substituents enhances the electrophilicity of the cyclohexadiene ring, facilitating electrophilic aromatic substitution reactions. This property is exploited in synthesizing substituted aromatic compounds .
- Radical Reactions : this compound can undergo radical reactions due to its unsaturation and halogen substituents. These reactions are useful for generating new carbon-carbon bonds and functional groups .
Medicinal Chemistry
Research has indicated that this compound exhibits bioactive properties that could be harnessed for medicinal applications:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, its derivatives demonstrated selective cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines in vitro . The mechanism involves the induction of apoptosis in cancer cells while sparing normal cells.
- Antioxidant Properties : The compound has been assessed for its free radical scavenging ability. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) revealed that certain concentrations of this compound exhibited significant antioxidant activity . This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
Environmental Applications
The environmental impact and degradation pathways of this compound have also been a subject of study:
- Pesticide Formulation : Due to its chlorinated structure, this compound has potential applications in developing pesticides. Its efficacy against certain pests can be enhanced through appropriate formulation strategies .
- Environmental Monitoring : Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect and quantify this compound in environmental samples. Its presence can indicate contamination levels and help assess ecological risks associated with chlorinated hydrocarbons .
Case Studies
Properties
CAS No. |
67535-56-2 |
---|---|
Molecular Formula |
C6H6Cl2 |
Molecular Weight |
149.01 g/mol |
IUPAC Name |
5,6-dichlorocyclohexa-1,3-diene |
InChI |
InChI=1S/C6H6Cl2/c7-5-3-1-2-4-6(5)8/h1-6H |
InChI Key |
JUIXSAKXHQVSIM-UHFFFAOYSA-N |
SMILES |
C1=CC(C(C=C1)Cl)Cl |
Canonical SMILES |
C1=CC(C(C=C1)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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